molecular formula C₁₇H₂₁NO₅ B032258 9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate CAS No. 97-75-6

9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate

Cat. No. B032258
CAS RN: 97-75-6
M. Wt: 319.4 g/mol
InChI Key: GSYQNAMOFFWAPF-IILNCVEESA-N
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Description

Synthesis Analysis

The synthesis of analogues and derivatives of 9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 3-hydroxy-2-phenylpropanoate involves complex chemical reactions. For example, the synthesis and tautomerism of 9-azabicyclo[4.2.1]nonan-1-ols and their derivatives have been explored, indicating a pathway that could relate to the synthesis of the target compound through tautomeric equilibrium and structural rearrangements (Smith, Justice, & Malpass, 1994).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through techniques such as NMR spectroscopy, revealing details about their conformation and stereochemistry. For instance, the structure and steric arrangement of similar bicyclic and tricyclic compounds have been thoroughly investigated, providing insight into the spatial arrangement and electronic configuration that could be applied to understand the structure of our compound of interest (Klepikova et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogues include cycloadditions, rearrangements, and oxidation reactions. For instance, the preparation and reactions of 3,5-exo- and 3,5-endo-7-Methylene-4-azatetracyclo[4.2.1.0.2,803,5]nona-9-ones explore cycloadditions and subsequent reactions that could shed light on the reactivity of our compound of interest (Kanomata et al., 1987).

Physical Properties Analysis

Physical properties such as melting points, boiling points, and solubility are critical for understanding the behavior of a compound under various conditions. While specific data on our compound might not be readily available, studies on related compounds provide valuable insights. For instance, research into the physical properties of ferroelectric liquid crystal materials indicates methodologies for determining such properties (Haramoto & Kamogawa, 1990).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are crucial for comprehending the interactions and potential applications of the compound. Studies on the reactions of substituted 8-oxatricyclo[3.2.1.02,4]octan-6-ones and 9-oxatricyclo[3.3.1.02,4]nonan-6-ones offer insights into the chemical behavior that might be extrapolated to our compound of interest (Molchanov et al., 2009).

Scientific Research Applications

Neuroprotective Activity

A study conducted by Bandaru, Ramu, and Vidhyadhara (2020) explored the neuroprotective effects of a compound related to 9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 3-hydroxy-2-phenylpropanoate. This research highlighted the potential of the compound in treating dementia, particularly Alzheimer's disease, by enhancing memory and antioxidant activity, as well as reducing acetylcholinesterase activity (Bandaru, Ramu, & Vidhyadhara, 2020).

Synthesis of Oxygen-Bridged Heterocycles

Svetlik, Tureček, and Hanuš (1988) investigated the synthesis of various oxygen-bridged heterocycles, including derivatives related to 9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 3-hydroxy-2-phenylpropanoate. Their work contributes to the broader understanding of chemical reactions and synthesis in organic chemistry (Svetlik, Tureček, & Hanuš, 1988).

Dipole Moment Estimation

Research by Joshi et al. (2015) focused on determining the dipole moments of synthesized coumarin derivatives, closely related to the compound . This study provides insights into the solvatochromic properties and could have implications in sensor development and fluorescence studies (Joshi et al., 2015).

Transition Metal-Free Synthesis

Jha, Naidu, and Abdelkhalik (2013) developed an environmentally friendly, transition-metal-free synthesis method for tricyclic compounds, including those related to 9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 3-hydroxy-2-phenylpropanoate. This research is significant for sustainable chemistry practices (Jha, Naidu, & Abdelkhalik, 2013).

Novel Fatty Ester Derivative Synthesis

Jie and Syed-Rahmatullah (1991) explored the synthesis of a novel 1-pyrroline fatty ester derivative, which shares structural similarities with the compound . This study contributes to the field of organic synthesis and derivative analysis (Jie & Syed-Rahmatullah, 1991).

properties

IUPAC Name

(9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-18(21)13-7-11(8-14(18)16-15(13)23-16)22-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYQNAMOFFWAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201338440
Record name 9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl tropate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201338440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scopolamine N-oxide

CAS RN

1219532-34-9, 97-75-6
Record name 9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl tropate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201338440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hyoscine N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.370
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate
Reactant of Route 2
9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate
Reactant of Route 3
9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate
Reactant of Route 4
9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate
Reactant of Route 5
9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate
Reactant of Route 6
9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate

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